N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(1H-pyrazol-1-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(1H-pyrazol-1-yl)propanamide is a novel organic compound with significant potential in various scientific fields. This compound is composed of multiple heterocyclic systems, making it a versatile molecule for diverse applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the formation of the 1-ethyl-1H-pyrrole moiety, followed by the introduction of the 1,2,4-oxadiazole ring. The final step includes the attachment of the pyrazole group and the formation of the propanamide side chain. The reaction conditions often involve the use of solvents like dichloromethane, catalysts like palladium, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production scales up the synthetic procedures with optimizations for cost efficiency and safety. Continuous flow reactors and automated synthesis machines are employed to maintain consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes several types of reactions:
Oxidation: : Using reagents like KMnO₄, the molecule can be oxidized at the pyrrole or pyrazole ring.
Reduction: : Hydrogenation reactions using catalysts such as Pd/C can reduce double bonds within the molecule.
Substitution: : Electrophilic or nucleophilic substitution reactions can occur on the heterocyclic rings, typically using halogens or alkyl groups as substituents.
Common Reagents and Conditions
Oxidation: : KMnO₄, CrO₃, under acidic conditions.
Reduction: : Hydrogen gas with Pd/C or NaBH₄ in methanol.
Substitution: : Halogenating agents like N-bromosuccinimide (NBS) in tetrahydrofuran (THF).
Major Products Formed
Oxidation typically yields carboxylic acid derivatives, while reduction results in the formation of saturated ring structures. Substitution reactions produce various halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry
The unique structure of this compound allows for its use in the synthesis of complex molecules and as a building block in organic synthesis.
Biology
In biological research, it can act as a molecular probe to study cellular processes due to its ability to interact with specific biomolecules.
Medicine
Industry
Industrially, it can be used in the development of materials with specific properties, such as polymers with enhanced stability or catalysts for chemical reactions.
Mechanism of Action
The mechanism by which this compound exerts its effects largely depends on the specific context of its application. In biological systems, it may bind to enzyme active sites or receptors, altering their activity. The oxadiazole and pyrazole rings play a crucial role in these interactions, often stabilizing the compound within the binding pocket of the target molecule.
Comparison with Similar Compounds
Compared to other similar compounds, such as 1-ethyl-1H-pyrrole derivatives or 1,2,4-oxadiazole analogues, N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(1H-pyrazol-1-yl)propanamide stands out due to its multi-heterocyclic structure, which imparts unique reactivity and binding properties.
List of Similar Compounds
1-ethyl-1H-pyrrole
1,2,4-oxadiazole derivatives
Pyrazole analogues
This extensive and multi-faceted profile makes this compound a subject of high interest across various domains of scientific research.
Properties
IUPAC Name |
N-[[3-(1-ethylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-pyrazol-1-ylpropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N6O2/c1-3-20-8-4-6-12(20)14-18-13(23-19-14)10-16-15(22)11(2)21-9-5-7-17-21/h4-9,11H,3,10H2,1-2H3,(H,16,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBQMFMLWUWKHRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC=C1C2=NOC(=N2)CNC(=O)C(C)N3C=CC=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.